molecular formula C6H9NO3 B1301912 Ethyl 3-isocyanatopropionate CAS No. 5100-34-5

Ethyl 3-isocyanatopropionate

Cat. No.: B1301912
CAS No.: 5100-34-5
M. Wt: 143.14 g/mol
InChI Key: XBSGYVHOINMTIM-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanatopropionate, also known as ethyl N-(oxomethylene)-β -alaninate, is an aliphatic isocyanate.

Scientific Research Applications

Spectroscopy and Molecular Structure

Ethyl isocyanate, a close relative of Ethyl 3-isocyanatopropionate, has been extensively studied for its spectroscopic properties. The microwave spectrum of ethyl isocyanate provides insights into its molecular structure, particularly the conformation where the methyl group eclipses the isocyanato group. These studies are crucial for understanding the physical and chemical properties of the compound (Sakaizumi et al., 1976).

Biological Evaluation

In the field of bioorganic chemistry, compounds related to this compound have been synthesized and evaluated for their biological effects. For instance, derivatives of bromophenol with cyclopropyl moiety have shown significant inhibitory effects on various enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Inhibition

This compound's derivatives have been investigated for their inhibitory effects in different contexts. For example, 1-Methylcyclopropene, a structurally similar compound, has been used to inhibit ethylene responses in plants, impacting fruit ripening and senescence processes (Sisler et al., 1999).

Safety and Hazards

Ethyl 3-isocyanatopropionate is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Properties

IUPAC Name

ethyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)3-4-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGYVHOINMTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369871
Record name ethyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-34-5
Record name Propanoic acid, 3-isocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5100-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-isocyanatopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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